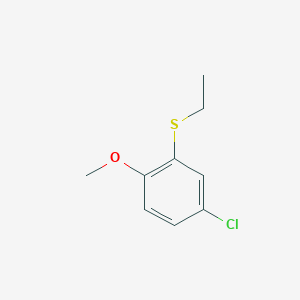
4,5-Difluoro-3-ethoxythiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-3-ethoxythiophenol is an organosulfur compound characterized by the presence of fluorine atoms at the 4 and 5 positions, an ethoxy group at the 3 position, and a thiophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-ethoxythiophenol typically involves the introduction of fluorine atoms and an ethoxy group onto a thiophenol backbone. One common method involves the fluorination of a suitable thiophenol precursor using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and improved safety.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoro-3-ethoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Difluoro-3-ethoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibition due to its thiophenol moiety, which can interact with active sites of enzymes.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-3-ethoxythiophenol largely depends on its chemical reactivity. The fluorine atoms and ethoxy group can influence the electron density on the thiophenol ring, affecting its reactivity in various chemical reactions. The thiophenol moiety can interact with biological targets, potentially inhibiting enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Difluorothiophenol: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-Ethoxythiophenol: Lacks the fluorine atoms, resulting in different reactivity and properties.
4,5-Dichloro-3-ethoxythiophenol: Chlorine atoms instead of fluorine, leading to different chemical behavior and applications.
Uniqueness
4,5-Difluoro-3-ethoxythiophenol is unique due to the combination of fluorine atoms and an ethoxy group on the thiophenol ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
3-ethoxy-4,5-difluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-2-11-7-4-5(12)3-6(9)8(7)10/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBALKILTUEYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methylthio)phenyl]-2-pentanol](/img/structure/B7996141.png)












